molecular formula C17H26ClN3O2S B1676959 Naratriptan hydrochloride CAS No. 143388-64-1

Naratriptan hydrochloride

Número de catálogo: B1676959
Número CAS: 143388-64-1
Peso molecular: 371.9 g/mol
Clave InChI: AWEZYKMQFAUBTD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Naratriptan Hidrococloruro se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de 4-hidrazino-N-metil-bencetanesulfonamida con 1-metil-4-piperidineacetaldehído en una mezcla de agua y ácido clorhídrico. Esta reacción produce un compuesto hidrazona, que luego se trata con éster de polifosfato en cloroformo para obtener la base cruda de Naratriptan .

Métodos de Producción Industrial: La producción industrial de Naratriptan Hidrococloruro a menudo implica la optimización de las rutas sintéticas para garantizar un alto rendimiento y pureza. Se han explorado técnicas como la liofilización y el uso de formulaciones de comprimidos de desintegración rápida para mejorar la biodisponibilidad y el inicio de acción del fármaco .

Análisis De Reacciones Químicas

Acid and Base-Induced Degradation

Naratriptan hydrochloride is susceptible to degradation under both acidic and basic conditions .

  • Acidic Conditions: In 0.1N HCl, approximately 70% degradation was observed when this compound was kept at reflux for 8 hours. When the conditions were made milder using 0.01N HCl at reflux, about 25% degradation was observed after 2 hours. The retention time for the drug was approximately 5.0 minutes, while the degradant had a retention time of approximately 5.5 minutes .

  • Basic Conditions: this compound is highly unstable in alkaline medium. In 0.1N NaOH, about 70% degradation was observed when the drug was kept at reflux for 8 hours. Under milder conditions (0.01N NaOH at 60°C), 20% degradation was observed after 8 hours. A minor degradation product appeared at approximately 5.6 minutes .

Degradation under Neutral Conditions

Under neutral conditions, significant degradation of this compound occurs when refluxed in water for 8 hours at 100°C, with about 35% degradation observed. The degradant peak was observed at a retention time of ~5.60 minutes, while the drug's retention time was ~5.0 minutes. The retention time of the degradant peak in acid, alkali, and water was similar .

Oxidative Degradation

This compound was found to be stable in 50% H2O2 at room temperature for 24 hours, and no degradation was observed even when the time was extended to 48 hours .

Thermal and Photolytic Stability

This compound is stable under dry heat and photolytic conditions .

  • Dry Heat: The drug was subjected to dry heat at 60°C for 24 hours, and no degradation peak was observed. Increasing the time to 48 hours also showed no degradation .

  • Photolytic Degradation: Exposing the drug sample to sunlight for 24 hours did not result in any degradation .

Data Table of Degradation Studies

ConditionDegradation LevelTime/DurationTemperature
0.1N HCl~70%8 hoursReflux
0.01N HCl~25%2 hoursReflux
0.1N NaOH~70%8 hoursReflux
0.01N NaOH~20%8 hours60°C
Neutral (Water)~35%8 hours100°C
50% H2O2No Degradation48 hoursRoom Temp
Dry HeatNo Degradation48 hours60°C
Photolytic (Sunlight)No Degradation24 hoursAmbient

Advantages of newer processes for preparation of this compound

  • Provides this compound in high yield and high purity.

  • More suitable for scaled-up operations as it involves fewer number of steps.

  • Avoids use of column chromatography.

  • Avoids use of expensive reagents like N-methyl-4-piperidine acetaldehyde.

  • It is simple, economical and industrially feasible process for the preparation this compound.

  • Involves use of easily available raw materials and low operating cost, overcoming the problems of handling the reactants and reagents as used in the prior art.

  • Conversion of compound (VIII) to this compound which reduces number of steps of the process and results in high yield of the desired product.

Key attributes

  • This compound is a small molecule drug .

  • This compound is a white crystalline solid .

  • This compound binds selectively and with high affinity to the 5-HT1D and 5-HT1B receptor subtypes .

Aplicaciones Científicas De Investigación

Medical Uses

Migraine Treatment
Naratriptan is specifically indicated for treating acute migraine attacks. It is effective in alleviating symptoms such as severe headaches, nausea, and sensitivity to light and sound. Clinical studies have demonstrated that naratriptan is effective in reducing migraine symptoms significantly compared to placebo, with a reported efficacy rate of approximately 68% in providing headache relief within four hours post-administration at a dose of 2.5 mg .

Mechanism of Action
The mechanism by which naratriptan operates involves binding to serotonin receptors in the brain. By activating the 5-HT1B receptors on vascular smooth muscle, naratriptan induces vasoconstriction, which counteracts the vasodilation that occurs during a migraine attack. Additionally, its action on 5-HT1D receptors inhibits the trigeminal nerve system's activity, further contributing to its anti-migraine effects .

Efficacy and Comparative Studies

A meta-analysis encompassing multiple clinical trials has shown that while naratriptan is less effective than other triptans like sumatriptan and rizatriptan, it still demonstrates significant efficacy over placebo. Specifically, naratriptan has been shown to be well-tolerated with a lower incidence of adverse events compared to other triptans .

Comparative Efficacy Table

DrugDose (mg)Efficacy Rate (%)Adverse Event Incidence (%)
Naratriptan2.568Lower than sumatriptan
Sumatriptan100HigherHigher than naratriptan
RizatriptanVariesComparableHigher than naratriptan

Stability Studies

Research has also focused on the stability of this compound under various conditions. A study utilizing High-Performance Liquid Chromatography (HPLC) revealed that naratriptan is unstable in acidic and alkaline conditions but remains stable in neutral environments and under photolytic exposure. This information is crucial for formulating effective pharmaceutical preparations .

Case Studies

Several case studies highlight the practical applications of naratriptan in clinical settings:

  • Patient Satisfaction Study : A study assessing patient satisfaction with naratriptan treatment showed an increase from 47% to 75% after three migraine treatments, indicating a strong preference for this medication among users .
  • Efficacy Over Time : In a randomized trial comparing various dosages of naratriptan, patients reported sustained headache relief at intervals up to 24 hours post-dose without requiring rescue medication .
  • Comparative Effectiveness : A direct comparison between naratriptan and sumatriptan indicated that while initial efficacy was lower for naratriptan, both drugs provided similar effectiveness over a 24-hour period with differing side effect profiles .

Mecanismo De Acción

El Naratriptan Hidrococloruro ejerce sus efectos uniéndose selectivamente a los receptores 5-HT1B y 5-HT1D. Esta unión conduce a la vasoconstricción de los vasos sanguíneos craneales, la inhibición de la activación del nervio trigémino y la reducción de la liberación de neuropéptidos. Estas acciones contribuyen colectivamente al alivio de los síntomas de la migraña .

Compuestos Similares:

Singularidad del Naratriptan Hidrococloruro: El Naratriptan Hidrococloruro es único debido a su vida media más larga en comparación con otros triptanes, lo que permite un alivio sostenido de los síntomas de la migraña. Además, su alta selectividad para los receptores 5-HT1B y 5-HT1D minimiza los efectos secundarios asociados con los agonistas no selectivos del receptor de serotonina .

Comparación Con Compuestos Similares

Uniqueness of Naratriptan Hydrochloride: this compound is unique due to its longer half-life compared to other triptans, which allows for sustained relief from migraine symptoms. Additionally, its high selectivity for 5-HT1B and 5-HT1D receptors minimizes side effects associated with non-selective serotonin receptor agonists .

Actividad Biológica

Naratriptan hydrochloride is a selective agonist for the serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors, primarily used in the treatment of migraine headaches. Its biological activity is characterized by its effects on vascular contraction and trigeminal nerve activity, making it an effective agent for alleviating migraine symptoms.

Naratriptan exerts its pharmacological effects primarily through selective agonism of the 5-HT1B and 5-HT1D receptors:

  • Vasoconstriction : Naratriptan causes vasoconstriction of cranial blood vessels, which is crucial in counteracting the vasodilation associated with migraines. It has a high affinity for human recombinant 5-HT1B receptors (pKi = 8.7) and moderate affinity for 5-HT1D receptors (pKi = 8.3) .
  • Inhibition of Neurogenic Inflammation : It inhibits neurogenic plasma protein extravasation in the dura mater, contributing to its anti-migraine effects .

Pharmacokinetics

Naratriptan demonstrates favorable pharmacokinetic properties:

  • Bioavailability : Approximately 70% to 95% oral bioavailability in animal models .
  • Half-life : Ranges from 5 to 8 hours, allowing for effective dosing intervals .
  • Metabolism : Primarily metabolized by cytochrome P450 isoenzymes, resulting in inactive metabolites, with about 50% of the administered dose excreted unchanged in urine .

Efficacy and Clinical Studies

Clinical studies have shown that naratriptan is effective in treating acute migraine attacks:

  • Onset of Action : Efficacy begins within one hour, peaking at around four hours post-administration .
  • Comparative Efficacy : While initial efficacy may be slightly lower than that of sumatriptan, overall efficacy over a 24-hour period is comparable .

Case Studies and Research Findings

Research has consistently demonstrated naratriptan's effectiveness in various patient populations:

  • A study involving healthy elderly subjects indicated a reduced clearance rate, suggesting dosage adjustments may be necessary for this demographic .
  • Gender differences were noted, with females exhibiting higher plasma concentrations compared to males, possibly due to hormonal influences or contraceptive use .

Summary of Biological Activity

Biological Activity AspectDescription
Receptor Affinity High affinity for 5-HT1B/1D receptors; weak affinity for other serotonin subtypes.
Vasoconstriction Effective in constricting cranial blood vessels; EC50 values of ~0.11 µM (basilar artery).
Neurogenic Inhibition Inhibits plasma protein extravasation in the dura mater; ID50 = 4.1 µg/kg in rats.
Bioavailability High oral bioavailability (70%-95%); significant absorption post-administration.
Metabolism Metabolized by multiple cytochrome P450 enzymes; predominantly eliminated via urine.

Propiedades

IUPAC Name

N-methyl-2-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]ethanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S.ClH/c1-18-23(21,22)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2)9-6-14;/h3-4,11-12,14,18-19H,5-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWEZYKMQFAUBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CCN(CC3)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049064
Record name Naratriptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143388-64-1
Record name 1H-Indole-5-ethanesulfonamide, N-methyl-3-(1-methyl-4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143388-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naratriptan hydrochloride [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143388641
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naratriptan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NARATRIPTAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10X8X4P12Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naratriptan hydrochloride
Reactant of Route 2
Reactant of Route 2
Naratriptan hydrochloride
Reactant of Route 3
Reactant of Route 3
Naratriptan hydrochloride
Reactant of Route 4
Naratriptan hydrochloride
Reactant of Route 5
Naratriptan hydrochloride
Reactant of Route 6
Reactant of Route 6
Naratriptan hydrochloride
Customer
Q & A

Q1: What is the primary mechanism of action of Naratriptan Hydrochloride in treating migraines?

A1: this compound is a selective serotonin (5-hydroxytryptamine, 5-HT) receptor agonist, primarily targeting the 5-HT1D and 5-HT1B receptor subtypes. [] By activating these receptors located on intracranial blood vessels, it induces vasoconstriction, which helps alleviate migraine headaches. [] Additionally, stimulating 5-HT1D/1B receptors on sensory nerve endings in the trigeminal system may reduce the release of pro-inflammatory neuropeptides, further contributing to its antimigraine effects. []

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C17H26ClN3O2S, and its molecular weight is 375.93 g/mol. []

Q3: Are there any spectroscopic techniques used to characterize this compound?

A3: Yes, several spectroscopic techniques are employed in the characterization and analysis of this compound. UV-Spectrophotometry is widely utilized, with the drug exhibiting a maximum absorbance (λmax) at 281 nm. [] Additionally, researchers have developed and validated a spectrofluorimetric method, measuring fluorescence intensity at 355.0 nm after excitation at 230.0 nm. [] This method has proven useful for both quantifying this compound and assessing its stability under various conditions. []

Q4: What are some innovative approaches to improve the delivery and bioavailability of this compound?

A4: Several innovative drug delivery systems have been explored to enhance the bioavailability and therapeutic efficacy of this compound. These include:

  • Orally Disintegrating Tablets (ODTs): Freeze-dried ODTs have shown promise in achieving rapid disintegration times (<10 seconds), potentially leading to faster onset of action. []
  • Buccal Mucoadhesive Tablets: Formulations utilizing bioadhesive polymers like Carbopol 934P and Methocel K4M have been investigated for buccal delivery, aiming to enhance drug absorption through the buccal mucosa. []
  • Nasal Gels: Researchers have developed in situ gelling systems for intranasal administration, employing polymers like Carbopol 940 and Xanthan gum to prolong drug residence time in the nasal cavity and potentially enhance brain targeting. [, ]
  • Ethosomes and Deformable Vesicles: Studies have explored incorporating this compound into ethosomes and deformable vesicles for intranasal delivery, aiming to improve drug permeation across the nasal mucosa and enhance brain targeting efficiency. [, ]

Q5: What analytical methods are commonly employed for the quantification of this compound in pharmaceutical formulations?

A5: Several analytical techniques are employed for the accurate quantification of this compound in pharmaceutical formulations.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) methods, often coupled with UV detection, are widely used for their sensitivity, selectivity, and reproducibility. [, , , ]
  • UV-Spectrophotometry: This technique offers a simple and cost-effective approach for routine analysis, relying on the drug's characteristic absorbance at specific wavelengths. [, , ]
  • Spectrofluorimetry: This method, based on the drug's fluorescence properties, provides high sensitivity and selectivity for quantifying this compound in various matrices, including pharmaceutical formulations. []
  • High-Performance Thin Layer Chromatography (HPTLC): HPTLC coupled with densitometry has been employed as a stability-indicating method, allowing for the separation and quantification of this compound and its potential degradation products. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.